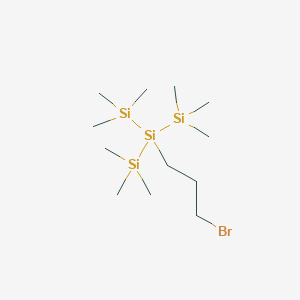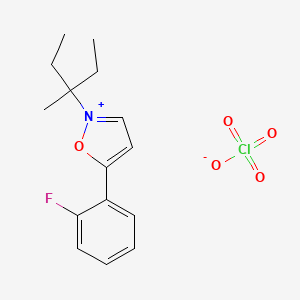![molecular formula C33H29O8P-2 B14193226 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate CAS No. 831222-77-6](/img/structure/B14193226.png)
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate: is a complex organic compound featuring a benzofuran core substituted with dibenzyl and trimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dibenzyl and trimethoxyphenyl groups through various substitution reactions. Key reagents often include benzyl halides, trimethoxybenzaldehyde, and phosphoric acid derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzofuran.
Substitution: Various substituted trimethoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The trimethoxyphenyl group is known for its pharmacophoric properties, making this compound a candidate for drug development, particularly in targeting cancer and infectious diseases.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Mecanismo De Acción
The mechanism of action of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity.
Comparación Con Compuestos Similares
Combretastatin A-4: Shares the trimethoxyphenyl group and is known for its anti-cancer properties.
Podophyllotoxin: Contains a similar benzofuran core and is used in the treatment of genital warts.
Colchicine: Features a trimethoxyphenyl group and is used to treat gout.
Uniqueness: 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its potential for diverse applications in medicinal chemistry and materials science highlights its versatility compared to similar compounds.
Propiedades
Número CAS |
831222-77-6 |
|---|---|
Fórmula molecular |
C33H29O8P-2 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
[2,3-dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl] phosphate |
InChI |
InChI=1S/C33H31O8P/c1-37-30-20-25(21-31(38-2)33(30)39-3)15-14-24-18-28-32(29(19-24)41-42(34,35)36)26(16-22-10-6-4-7-11-22)27(40-28)17-23-12-8-5-9-13-23/h4-15,18-21H,16-17H2,1-3H3,(H2,34,35,36)/p-2 |
Clave InChI |
ZWWBKQWRWADBQC-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC3=C(C(=C2)OP(=O)([O-])[O-])C(=C(O3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)


![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
